N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a complex organic compound that features a unique combination of a cyclohexene ring, a chromenone moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide typically involves multiple steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized via the Pechmann condensation, which involves the reaction of phenol with β-keto esters in the presence of a strong acid catalyst.
Introduction of the Cyclohexene Ring: The cyclohexene ring can be introduced through a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Acetamide Group: The final step involves the coupling of the chromenone derivative with the cyclohexene derivative using an amide bond formation reaction, typically facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the amide bond formation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the chromenone moiety, potentially converting the ketone group to an alcohol.
Substitution: The aromatic ring in the chromenone structure can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reducing the ketone group.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Epoxides or diols from the cyclohexene ring.
Reduction: Alcohols from the chromenone moiety.
Substitution: Various substituted chromenone derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its chromenone structure, which is known for various biological activities.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may be explored for the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with various molecular targets such as enzymes or receptors. The chromenone moiety could inhibit certain enzymes by binding to their active sites, while the cyclohexene ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin share the chromenone structure and are known for their anticoagulant properties.
Cyclohexene Derivatives: Compounds such as cyclohexene oxide are similar in terms of the cyclohexene ring structure.
Uniqueness
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is unique due to the combination of the chromenone and cyclohexene structures within a single molecule, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C25H25NO4 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C25H25NO4/c27-24(26-14-13-18-7-3-1-4-8-18)17-29-20-11-12-21-22(19-9-5-2-6-10-19)16-25(28)30-23(21)15-20/h2,5-7,9-12,15-16H,1,3-4,8,13-14,17H2,(H,26,27) |
InChI Key |
HTMLFEANMCEYET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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